molecular formula C8H6F2O B1319561 3,5-Difluoro-2-methylbenzaldehyde CAS No. 1017778-68-5

3,5-Difluoro-2-methylbenzaldehyde

Cat. No. B1319561
M. Wt: 156.13 g/mol
InChI Key: MTPAERCJUJOIAH-UHFFFAOYSA-N
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Description

3,5-Difluoro-2-methylbenzaldehyde is a chemical compound with the molecular formula C8H6F2O . It has a molecular weight of 156.13 g/mol .


Molecular Structure Analysis

The InChI code for 3,5-Difluoro-2-methylbenzaldehyde is 1S/C8H6F2O/c1-5-6(4-11)2-7(9)3-8(5)10/h2-4H,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

3,5-Difluoro-2-methylbenzaldehyde is a solid at room temperature . It should be stored in a cool, dry place .

Scientific Research Applications

Synthesis and Anticancer Activity

3,5-Difluoro-2-methylbenzaldehyde has been utilized in the synthesis of fluorinated analogues of combretastatin A-4. These compounds have shown significant in vitro anticancer properties, retaining the potent cell growth inhibitory properties of their non-fluorinated counterparts (Lawrence et al., 2003).

Fluorescent pH Sensor Development

This compound has also been involved in the development of a highly selective fluorescent pH sensor. It shows a significant increase in fluorescence intensity within a specific pH range, valuable for studying biological organelles (Saha et al., 2011).

Spectroscopic and Theoretical Analysis

The compound has been subject to density functional theory calculations and spectroscopic (FT-IR, FT-RAMAN) analysis, providing insights into its molecular geometry, vibrational frequencies, and Raman scattering activities. This kind of research is crucial for understanding the fundamental properties of the molecule (Iyasamy et al., 2016).

Catalytic Reactions

In catalysis, 3,5-Difluoro-2-methylbenzaldehyde has been involved in self-terminated cascade reactions for the production of methylbenzaldehydes from ethanol. These reactions are important for the selective conversion of bioethanol to value-added chemicals (Moteki et al., 2016).

Pheromone Synthesis

This compound plays a role in the synthesis of components for astigmatidmites, acting as alarm and sex pheromones. Establishing convenient synthesis methods for such compounds is vital for developing practical applications of these pheromones (Noguchi et al., 1997).

Conformational Studies

Conformational studies of fluoroaldehyde groups in compounds like 3,5-Difluoro-2-methylbenzaldehyde have been conducted to understand their structural preferences. These studies, based on long-range spin–spin coupling constants, provide insights into the favored conformations of such molecules in different solvents (Schaefer et al., 1980).

Metal Complex Synthesis

This compound has been used in the synthesis of zinc(II) and copper(II) complexes with macrocyclic heteronucleating ligands. The study of these complexes contributes to the understanding of coordination chemistry and the properties of these metal complexes (Arion et al., 1998).

Organic Synthesis and Catalysis

In organic synthesis and catalysis, 3,5-Difluoro-2-methylbenzaldehyde is involved in the selective oxidation of benzyl alcohols to aromatic aldehydes. This process is significant for producing compounds like 4-methylbenzaldehyde in an environmentally friendly manner (Wu et al., 2016).

Reaction Mechanisms

The compound's role in various reaction mechanisms, such as the lithiation of aryl benzyl ethers, has been studied. Understanding these mechanisms is crucial for advancing synthetic chemistry (Chodakowski et al., 2005).

Infrared Spectroscopy

Matrix-isolation infrared spectroscopy of difluorobenzaldehydes, including isomers like 3,5-Difluoro-2-methylbenzaldehyde, provides valuable data on their spectroscopic behavior, aiding in the study of molecular structures and their interactions (Itoh et al., 2011).

Safety And Hazards

3,5-Difluoro-2-methylbenzaldehyde may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use personal protective equipment and ensure adequate ventilation when handling this compound .

Future Directions

The future directions for the use and study of 3,5-Difluoro-2-methylbenzaldehyde are not clear from the available information .

properties

IUPAC Name

3,5-difluoro-2-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O/c1-5-6(4-11)2-7(9)3-8(5)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPAERCJUJOIAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoro-2-methylbenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Kobayashi, H Hirasawa, Y Fujimori… - Bioorganic & Medicinal …, 2021 - Elsevier
Transient receptor potential melastatin 8 (TRPM8), a temperature-sensitive ion channel responsible for detecting cold, is an attractive molecular target for the treatment of pain and other …
Number of citations: 8 www.sciencedirect.com
小林淳一 - (No Title), 2021 - my-pharm.ac.jp
による頻尿が起こりにくいことも報告されている. 10) b) 蓄尿時に原因不明の膀胱平滑筋の不随意収縮を呈する疾患 c) 頻尿と膀胱痛を併発する症候群 d) 膀胱を生理食塩水等で伸展させた際に生じる…
Number of citations: 3 www.my-pharm.ac.jp

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